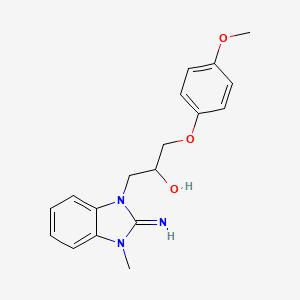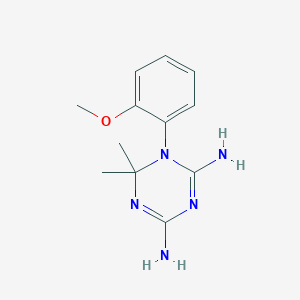
3-(Pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
货号:
B11618485
分子量:
285.4 g/mol
InChI 键:
YNDKTGJDUZNGJB-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(戊氨基)-1-丙基-5,6,7,8-四氢异喹啉-4-腈是一种属于腈类化合物的化学物质。它是一种无色液体,分子式为C8H16N2,分子量为140.23 g/mol。近年来,该化合物因其潜在的治疗和工业应用而受到广泛关注。
准备方法
化学反应分析
反应类型
3-(戊氨基)-1-丙基-5,6,7,8-四氢异喹啉-4-腈会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用还原剂如氢化铝锂进行。
取代: 亲核取代反应是可能的,其中腈基可以被其他官能团取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 水溶液中的氢氧化钠。
主要形成的产物
氧化: 羧酸或酮。
还原: 胺或醇。
取代: 取决于所使用的亲核试剂,各种取代衍生物。
科学研究应用
作用机制
相似化合物的比较
属性
分子式 |
C18H27N3 |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
3-(pentylamino)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C18H27N3/c1-3-5-8-12-20-18-16(13-19)14-10-6-7-11-15(14)17(21-18)9-4-2/h3-12H2,1-2H3,(H,20,21) |
InChI 键 |
YNDKTGJDUZNGJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC1=C(C2=C(CCCC2)C(=N1)CCC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
9-Bromo-2-(4-methylphenyl)-5-(thiophen-2-yl)-1,10b-dihy...
Cat. No.: B11618402
CAS No.:
2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxa...
Cat. No.: B11618407
CAS No.:
3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,...
Cat. No.: B11618421
CAS No.:
(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-...
Cat. No.: B11618429
CAS No.:


![9-Bromo-2-(4-methylphenyl)-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11618402.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11618407.png)
![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618429.png)
![2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
![4-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11618441.png)
![1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11618458.png)
![7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11618469.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618473.png)

![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618489.png)
![ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618490.png)
methylidene]benzamide](/img/structure/B11618491.png)
